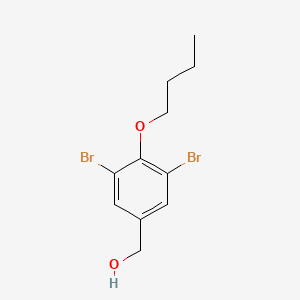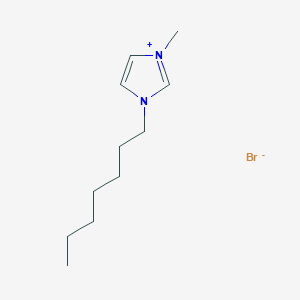![molecular formula C18H19N3O B6318028 (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-00-2](/img/structure/B6318028.png)
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with a methoxy group and a pyrazolyl group attached to the benzyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 2-methoxybenzyl chloride with 3-(2H-pyrazol-3-yl)benzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolyl group can be reduced to form a pyrazoline derivative.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
科学的研究の応用
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The benzylamine moiety can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-phenyl]-amine
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-pyridyl]-amine
- (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-thienyl]-amine
Uniqueness
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the methoxy and pyrazolyl groups allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-18-8-3-2-6-16(18)13-19-12-14-5-4-7-15(11-14)17-9-10-20-21-17/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLRAIMNUTJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)


![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)



![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)
